molecular formula C14H18BrClN2OS B11950122 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hbr CAS No. 26847-11-0

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hbr

Cat. No.: B11950122
CAS No.: 26847-11-0
M. Wt: 377.7 g/mol
InChI Key: MAGGATIDVVMDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group, an ethyl group, and a hydroxy group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 3,4-dihydropyrimidine-2-thione with α-bromo ketones under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolo[3,2-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-ethyl-3-hydroxy-tetrahydro-5h-thiazolo(3,2-a)pyrimidine hydrobromide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

26847-11-0

Molecular Formula

C14H18BrClN2OS

Molecular Weight

377.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide

InChI

InChI=1S/C14H17ClN2OS.BrH/c1-2-12-14(18,10-4-6-11(15)7-5-10)17-9-3-8-16-13(17)19-12;/h4-7,12,18H,2-3,8-9H2,1H3;1H

InChI Key

MAGGATIDVVMDRH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N2CCCN=C2S1)(C3=CC=C(C=C3)Cl)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.